N,N-Diisopropyltryptamine

Description

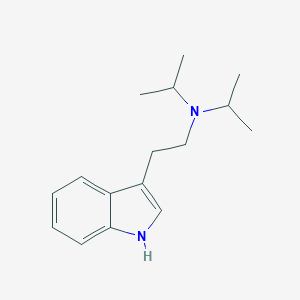

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVAAGAZUWXRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67292-67-5 (mono-hydrochloride) | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80163804 | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14780-24-6 | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14780-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352B01VMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Analytical Methodologies for N,n Diisopropyltryptamine

Synthetic Routes for N,N-Diisopropyltryptamine and its Derivatives

The synthesis of this compound can be achieved through several chemical pathways. The two most prominent approaches begin with either an indole (B1671886) nucleus, which is built upon to form the tryptamine (B22526) structure, or with tryptamine itself, which is subsequently alkylated.

A well-established method for synthesizing tryptamine derivatives, including DiPT, starts with the indole molecule. acs.org This pathway, often referred to as the Speeter and Anthony synthesis, involves a multi-step process. researchgate.net

The synthesis begins with the reaction of indole with oxalyl chloride. acs.org This step forms a reactive acyl chloride intermediate, specifically an indole-3-yl-glyoxalylchloride. psu.edu This intermediate is then subjected to amination by treating it with diisopropylamine. acs.orgpsu.edu The reaction yields a stable amide known as indol-3-yl-N,N-diisopropylglyoxylamide. acs.org In the final step, this glyoxylamide intermediate is reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to produce the target compound, this compound. acs.orgpsu.edu The final product is often converted to a salt, such as the hydrochloride (HCl) salt, by acidification. acs.org

This method is versatile and has been adapted for the synthesis of various substituted tryptamines, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), by using the appropriately substituted indole as the starting material. psu.edunih.govmanchester.ac.uk

A more direct route to this compound involves the direct N,N-dialkylation of the tryptamine molecule. acs.org This approach is conceptually simpler as the core tryptamine structure is already present.

In this pathway, tryptamine is treated with an isopropylating agent, such as isopropyl iodide, to add the two isopropyl groups to the terminal nitrogen of the ethylamine (B1201723) side chain. acs.org The reaction is typically carried out in the presence of a non-nucleophilic base, like diisopropylethylamine, which acts as a scavenger for the hydrogen iodide formed during the reaction. researchgate.net This method directly yields the DiPT free base, which can then be purified and, if desired, converted to a salt form. acs.org While this route is more direct, it can sometimes result in a mixture of unreacted tryptamine, the mono-alkylated product (N-isopropyltryptamine), and the desired di-alkylated product, necessitating chromatographic purification. researchgate.net

The chemical synthesis of DiPT, particularly through the indole-based pathway, generates specific intermediates and potential side products that require characterization. The primary intermediate in the Speeter and Anthony synthesis is the indol-3-yl-N,N-diisopropylglyoxylamide . acs.orgpsu.edu

During the final reduction step with lithium aluminum hydride, incomplete reactions can lead to the formation of various side products. The analysis of the synthesis of the related compound 5-MeO-DiPT has identified several such byproducts, which are analogous to those that could form during DiPT synthesis. psu.edunih.govmanchester.ac.uk These include incompletely reduced species where only one of the two carbonyl groups of the glyoxylamide intermediate is reduced, as well as products resulting from other secondary reactions.

| Compound Name | Formula | Description | Reference |

| Indol-3-yl-N,N-diisopropylglyoxylamide | C₁₇H₂₂N₂O₂ | The key amide intermediate formed in the indole-based synthesis before the final reduction step. | acs.org |

| 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol | C₁₇H₂₆N₂O₂ | An analogous side product from incomplete reduction, where one carbonyl is reduced to an alcohol. | psu.edunih.govmanchester.ac.uk |

| 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanone | C₁₇H₂₄N₂O₂ | An analogous ketone side product. | psu.edunih.govmanchester.ac.uk |

| 5-Methoxytryptophol (2-(5-methoxy-1H-indol-3-yl)-ethanol) | C₁₁H₁₃NO₂ | An analogous side product identified in related syntheses. | psu.edunih.govmanchester.ac.uk |

Advanced Analytical Techniques for this compound Detection and Characterization

The detection and characterization of this compound and its derivatives rely on modern analytical instrumentation. These techniques are crucial for confirming the identity and purity of synthesized compounds and for their detection in forensic samples. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are among the key methods used for structural elucidation. nih.govmanchester.ac.uk

Chromatographic techniques are fundamental to the analysis of DiPT. Due to their inherent volatility, tryptamine derivatives are well-suited for analysis by gas chromatography (GC). maps.org Liquid chromatography (LC) is also widely employed, often coupled with mass spectrometry, for the separation and detection of these compounds. nih.govnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and highly effective technique for the identification and quantification of this compound. maps.orgresearchgate.net It is often considered the method of first choice for identifying tryptamines. researchgate.net The technique separates compounds based on their volatility and interaction with a stationary phase, and the mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules.

For enhanced analysis, tryptamines like DiPT can be derivatized prior to GC-MS analysis. This process modifies the molecule to improve its thermal stability and chromatographic behavior. Common derivatization agents include pentafluoropropionic anhydride, which creates pentafluoropropionic derivatives, and reagents that form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netoup.com GC-MS methods have been developed for screening a wide range of designer tryptamines, including DiPT and its analogs. oup.comfree.fr These methods have established specific parameters for detection and quantification.

| Analytical Method | Analyte(s) | Limit of Detection (LOD) / LLOQ | Linear Range | Reference |

| GC-MS (with derivatization) | 5-MeO-DiPT and other tryptamines | 5 - 10 ng/mL (LOD) | 50 - 1000 ng/mL | oup.com |

| Rapid GC-MS | DiPT and other illicit drugs | 2.5 - 25 µg/mL (approx. LOD) | Not specified | nist.gov |

| GC-High-Resolution Orbitrap MS | 5-MeO-DIPT in urine | 1 ng/mL (LOD) | 2 - 300 ng/mL | nih.gov |

| LC-MS/MS | 5-MeO-DIPT in dried urine spots | 0.1 ng/mL (LOD) / 0.2 ng/mL (LLOQ) | Not specified | nih.gov |

Electrophoretic Methods in this compound Analysis

Electrophoretic methods separate molecules based on their differential migration in an electric field. researchgate.net Capillary electrophoresis, in particular, has proven to be a valuable tool in toxicological analysis due to its high efficiency, low sample consumption, and rapid analysis times. researchgate.net

Capillary Electrophoresis (CE) is an effective technique for the separation of tryptamines. nih.gov A study comparing GC, HPLC, and CE methods for the analysis of nine tryptamines, including this compound (DIPT), demonstrated the utility of CE. nih.govresearchgate.net In this study, the limit of detection for the nine tryptamines using a standard Capillary Zone Electrophoresis (CZE) method with UV-absorption was between 0.5 and 1 µg/mL. nih.gov

Significant improvements in sensitivity were achieved by using a sweeping-micellar electrokinetic chromatography (MEKC) mode. nih.gov This enhancement dramatically lowered the detection limit to a range of 2-10 ng/mL. nih.gov In CE, the migration order of some tryptamines, such as DiPT (an isomer of DPT), can be altered by changing the separation conditions, offering flexibility in method development. nih.govresearchgate.net While the migration times for the nine standards in the sweeping-MEKC mode were between 20 and 26 minutes, the technique's high resolution and sensitivity make it a powerful alternative to traditional chromatographic methods. nih.govresearchgate.netresearchgate.net

Spectroscopic Methods in this compound Characterization

Spectroscopic methods are indispensable for the structural elucidation of molecules. Techniques like NMR and FT-IR provide detailed information about the chemical structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of chemical compounds. For this compound hydrochloride (DiPT HCl), ¹H NMR analysis provides characteristic signals that confirm its structure. swgdrug.org The analysis is typically performed using a high-frequency NMR spectrometer. swgdrug.org

Key signals in the ¹H NMR spectrum of DiPT have been reported in different deuterated solvents. When analyzed in deuterium (B1214612) oxide (D₂O), the spectrum shows distinct peaks corresponding to the aromatic protons of the indole ring and the aliphatic protons of the diisopropylaminoethyl side chain. swgdrug.org In another analysis using dimethyl sulfoxide-d6 (DMSO-d6), the indole NH proton appears as a singlet at approximately 11.27 ppm.

Below is a table summarizing the key ¹H NMR signals for DiPT from different sources.

| Proton Type | Chemical Shift (δ) in D₂O | Chemical Shift (δ) in DMSO-d6 | Reference |

| Indole NH | Not specified | ~11.27 ppm (singlet) | |

| Aromatic Protons | ~7.0 - 7.6 ppm | ~7.23 - 7.30 ppm (multiplet) | swgdrug.org, |

| N-CH(CH₃)₂ | ~3.4 - 3.6 ppm | ~3.28 - 3.37 ppm (multiplet) | swgdrug.org, |

| Indole Ethyl CH₂ | ~3.1 - 3.3 ppm | Not specified | swgdrug.org |

| Isopropyl CH₃ | ~1.3 ppm (doublet) | Not specified | swgdrug.org |

Table 1: ¹H NMR Spectral Data for this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of DiPT HCl, typically acquired using an attenuated total reflectance (ATR) attachment, displays characteristic absorption bands. swgdrug.org

The spectrum provides information about the various bonds within the molecule. For instance, the stretching vibrations of the N-H group of the indole ring, C-H bonds in the aromatic and aliphatic parts, and C-N bonds can be identified. swgdrug.orgoatext.com The analysis of the related compound 5-MeO-DIPT also relies on FT-IR for its characterization. maps.org The specific wavenumbers of these absorption bands serve as a fingerprint for the compound, allowing for its identification by comparison with a reference spectrum. swgdrug.org

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS, ESI-TOF-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) serves as a powerful analytical tool for the characterization of tryptamines, including this compound (DiPT). As a soft ionization technique, ESI is particularly advantageous for analyzing thermally labile molecules that may degrade under the high temperatures used in other methods like Gas Chromatography-Mass Spectrometry (GC-MS). southernforensic.org ESI-MS provides precise molecular weight information and, when coupled with tandem mass spectrometry (MS/MS) or time-of-flight (TOF) analyzers, offers detailed structural insights and high-resolution data. southernforensic.orgpsu.edunih.gov

Full-Scan ESI-MS

Full-scan ESI-MS analysis is highly effective for determining the molecular weight of tryptamine derivatives. In positive ion mode, tryptamines readily form singly protonated pseudo-molecular ions, [M+H]⁺. For DiPT, which has a molecular weight of 244.4 g/mol , this ion would be detected at a mass-to-charge ratio (m/z) of 245. swgdrug.orgcaymanchem.comnih.gov Analysis in negative ion mode can also yield deprotonated pseudo-molecular ions, [M-H]⁻, although the signal intensity may vary depending on the specific substituents on the tryptamine structure. southernforensic.org For instance, studies on the related compound 4-acetoxy-N,N-diisopropyltryptamine (molecular weight 302) clearly show the protonated ion at m/z 303 and the deprotonated ion at m/z 301, confirming its molecular weight. southernforensic.org

Tandem Mass Spectrometry (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns that are essential for the structural elucidation of a molecule and for differentiating it from isomers. In an MS/MS experiment, the protonated molecule is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of this compound and its analogs is primarily characterized by the cleavage of the diisopropylaminoethyl side chain. A key fragment ion for this compound is observed at m/z 86. southernforensic.org Further fragmentation of this m/z 86 ion (an MS³ experiment) can be used for even more specific differentiation from structurally similar compounds, such as N,N-dipropyltryptamine. southernforensic.org

For substituted DiPT analogs, the fragmentation patterns provide further clarity. In the case of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a major fragment is seen at m/z 114, along with other ions. southernforensic.org Conversely, for 4-hydroxy-N,N-diisopropyltryptamine, characteristic fragments are produced at m/z 160, 114, and 102. southernforensic.org This ability to produce distinct fragmentation patterns is crucial when analyzing compounds with identical molecular weights, such as 4-acetoxy-N,N-methylisopropyltryptamine and 5-methoxy-N,N-diisopropyltryptamine (both with MW 274), which would be indistinguishable by full-scan MS alone. southernforensic.org

Interactive Table: ESI-MS/MS Fragmentation Data for Diisopropyltryptamine Analogs

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |

| This compound | 245 | 86 | southernforensic.org |

| 4-hydroxy-N,N-diisopropyltryptamine | 261 | 160, 114, 102 | southernforensic.org |

| 4-acetoxy-N,N-diisopropyltryptamine | 303 | 202, 160, 114, 102 | southernforensic.org |

| 5-methoxy-N,N-diisopropyltryptamine | 275 | 174, 114, 102 | southernforensic.orgnih.gov |

Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

The coupling of ESI with a time-of-flight (TOF) mass analyzer allows for high-resolution mass spectrometry (HRMS). ESI-TOF-MS provides highly accurate mass measurements for both the precursor and fragment ions, often to within a few parts per million (ppm) of the theoretical value. psu.edunih.gov This precision enables the unambiguous determination of a molecule's elemental composition, a critical step in identifying unknown substances or confirming the structure of synthesized compounds. psu.edumanchester.ac.uk Research on the synthesis of 5-MeO-DIPT has utilized ESI-TOF-MS to characterize the primary product as well as various side products and intermediates formed during the reaction, demonstrating its utility in synthetic chemistry. psu.edunih.govmanchester.ac.uk

Pharmacology and Receptor Interactions of N,n Diisopropyltryptamine

Agonist Activity at Serotonin (B10506) Receptors

DiPT's primary mechanism of action involves its function as an agonist at several serotonin (5-HT) receptor subtypes. wikipedia.org This interaction is central to its psychoactive properties.

5-HT2A Receptor Engagement

The 5-HT2A receptor is a key target for classic psychedelic compounds, and DiPT is no exception. acs.orgjneurosci.org It binds to the 5-HT2A receptor and functions as a partial or full agonist. acs.orgpsychedelicalpha.com Studies have shown that DiPT has a binding affinity (Ki) for the 5-HT2A receptor of approximately 910 ± 120 nM. psychedelicalpha.com In functional assays, DiPT demonstrates agonist activity at the 5-HT2A receptor, producing a maximal effect comparable to other hallucinogens. psychedelicalpha.com For instance, in one study, DiPT produced 88% of the maximal effect of LSD in an arachidonic acid release assay. psychedelicalpha.com

The engagement of the 5-HT2A receptor by DiPT is believed to be a primary mediator of its hallucinogenic effects. psychedelicalpha.com This is supported by animal studies where the head-twitch response, a behavioral proxy for psychedelic-like effects in rodents, is induced by DiPT and can be blocked by 5-HT2A receptor antagonists. nih.gov Interestingly, while the 5-HT2A receptor antagonist MDL100907 fully blocks the discriminative stimulus effects of a structurally similar tryptamine (B22526), DMT, it only partially attenuates the effects of DiPT, suggesting a more complex pharmacology for DiPT. nih.govnih.gov

Interactive Table: 5-HT2A Receptor Binding Affinity of Tryptamines

| Compound | Ki (nM) for 5-HT2A |

| N,N-Diisopropyltryptamine (DiPT) | 910 ± 120 psychedelicalpha.com |

| 4-OH-DiPT | 229 ± 5.6 psychedelicalpha.com |

| 5-MeO-AMT | 33 ± 5.5 psychedelicalpha.com |

| 5-MeO-MiPT | 42 ± 11 psychedelicalpha.com |

| 5-MeO-DET | 251 ± 92.0 psychedelicalpha.com |

| DMT | 6.5 ± 1.5 (for 5-HT1A) nih.gov |

Other Serotonin Receptor Interactions (e.g., 5-HT1A, 5-HT2C)

Beyond the 5-HT2A receptor, DiPT interacts with other serotonin receptor subtypes, which likely contributes to its distinct effects. wikipedia.org It has been shown to bind to 5-HT1A and 5-HT2C receptors. wikipedia.orgnih.govnih.gov

DiPT's affinity for the 5-HT1A receptor is considered to be low, and it acts as a partial agonist at this site. nih.gov The 5-HT1A receptor is an autoreceptor that can modulate the effects of 5-HT2A receptor activation. wikipedia.org The partial agonism of DiPT at 5-HT1A receptors might contribute to the unique quality of its effects compared to other tryptamines like DMT, which is a full agonist at this receptor. nih.gov

Interactions with Other Neurotransmitter Systems

While the primary actions of DiPT are at serotonin receptors, it also exhibits affinities for other neurotransmitter systems, although generally with lower potency. wikipedia.org

Dopaminergic Receptor Affinities

Research indicates that DiPT has a low affinity for dopamine (B1211576) receptors. acs.orgresearchgate.net While some N,N-dialkyl tryptamines show variations in their binding profiles at dopamine receptors, the interaction of DiPT with this system is not considered a primary contributor to its main psychoactive effects. acs.org

Adrenergic Receptor Affinities

DiPT has been shown to have some affinity for α2-adrenergic receptors. researchgate.net However, similar to its interaction with dopamine receptors, its affinity for adrenergic receptors is generally lower than for serotonin receptors and is not thought to be a primary driver of its main effects. wikipedia.org

Monoamine Transporter Inhibition (Serotonin, Dopamine, Norepinephrine)

DiPT exhibits inhibitory activity at monoamine transporters, particularly the serotonin transporter (SERT). researchgate.netscispace.com It has been shown to inhibit the uptake of serotonin with a Ki value of 2.32 ± 0.46 μM. researchgate.net This suggests that DiPT can act as a serotonin reuptake inhibitor, although it is considered weak in this regard. wikipedia.org Studies suggest that DiPT and other similar tryptamines are likely substrates for SERT, meaning they are transported into the neuron rather than simply blocking the transporter. researchgate.net

In comparison to its effect on SERT, DiPT's interaction with the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET) is less pronounced. nih.govnih.gov Some related compounds, like 5-MeO-DIPT, show a higher affinity and selectivity for SERT over DAT and NET. nih.govresearchgate.net

Interactive Table: Monoamine Transporter Inhibition by Tryptamines

| Compound | Transporter | Ki (μM) for Inhibition of [3H]5-HT uptake |

| This compound (DiPT) | SERT | 2.32 ± 0.46 researchgate.net |

| DMT | SERT | 4.00 ± 0.70 researchgate.net |

| MIPT | SERT | 8.88 ± 4.7 researchgate.net |

| DPT | SERT | 0.594 ± 0.12 researchgate.net |

| This compound (DiPT) | VMAT2 | 19 ± 3.1 researchgate.net |

| DMT | VMAT2 | 93 ± 6.8 researchgate.net |

| MIPT | VMAT2 | 20 ± 4.3 researchgate.net |

| DPT | VMAT2 | 19 ± 2.3 researchgate.net |

Comparative Receptor Pharmacology of this compound and Related Tryptamines

The pharmacological profile of this compound (DiPT) is distinguished by its interactions with a range of serotonin receptors, which collectively underpin its unique psychoactive effects. An examination of its receptor binding affinities and functional activities in comparison to other tryptamines and classical hallucinogens reveals a complex interplay of serotonergic modulation.

Like many psychedelic compounds, DiPT's primary mechanism of action is believed to be mediated through its activity as an agonist at serotonin 5-HT2A receptors. researchgate.net However, its broader receptor interaction profile, which includes other serotonin receptor subtypes and transporters, contributes to its distinct pharmacological and reported subjective effects. nih.govnih.gov

A comparative analysis of DiPT with its close structural relative, N,N-Dimethyltryptamine (DMT), as well as with archetypal hallucinogens such as Lysergic acid diethylamide (LSD) and 2,5-Dimethoxy-4-methylamphetamine (DOM), and the empathogen 3,4-Methylenedioxymethamphetamine (MDMA), provides valuable insights into its unique place within the landscape of psychoactive substances. These comparisons highlight not only the commonalities that classify DiPT as a serotonergic hallucinogen but also the subtle yet significant differences that define its specific pharmacological signature.

Distinction from N,N-Dimethyltryptamine (DMT)

While both this compound (DiPT) and N,N-Dimethyltryptamine (DMT) are structurally similar tryptamines, their receptor pharmacology exhibits notable distinctions. plos.org Both compounds are agonists at 5-HT2A receptors, a key target for classic hallucinogens. plos.orgnih.gov However, the nuances of their interactions with the broader serotonin system, particularly the 5-HT2C receptor, appear to contribute to their differing effects.

Furthermore, while DiPT fully substitutes for DMT in drug discrimination studies with rats, DMT only partially substitutes for DiPT. nih.govsemanticscholar.org This asymmetrical substitution pattern implies that while DiPT can produce DMT-like effects, it possesses additional pharmacological actions not shared by DMT. semanticscholar.org

In terms of receptor binding affinities, both tryptamines interact with a range of serotonin receptors. However, their affinity for specific subtypes can vary. For instance, DMT has been shown to have a higher affinity for the 5-HT1A receptor compared to some other tryptamines. nih.gov DiPT binds with moderate affinity to the 5-HT2C receptor and acts as a full agonist at this site. nih.gov

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |

|---|---|---|---|---|

| This compound (DiPT) | 2270 | 910 | 290 | 215 |

| N,N-Dimethyltryptamine (DMT) | 6.5 - 183 | 75 - 1200 | 360 - 2630 | 4000 |

Similarities and Differences with Other Classical Hallucinogens (e.g., LSD, DOM, MDMA)

When compared to a broader array of classical hallucinogens, this compound (DiPT) shares the hallmark of 5-HT2A receptor agonism but diverges in its interactions with other receptor systems. nih.govnih.gov

Lysergic acid diethylamide (LSD) , a potent ergoline (B1233604) hallucinogen, exhibits a much higher binding affinity for the 5-HT2A receptor than DiPT and other tryptamines. nih.govnih.gov Unlike DiPT, LSD also demonstrates significant interactions with adrenergic and dopaminergic receptors, contributing to its complex pharmacological profile. nih.govnih.gov In drug discrimination studies, LSD fully substitutes for the discriminative stimulus effects of DiPT in rats, suggesting a shared mechanism of action likely mediated by the 5-HT2A receptor. semanticscholar.org However, DiPT only partially substitutes for LSD, indicating that LSD possesses a broader range of effects. ub.edu

2,5-Dimethoxy-4-methylamphetamine (DOM) , a phenethylamine (B48288) hallucinogen, also fully substitutes for DiPT in animal models, again pointing to the central role of 5-HT2A receptor activation. semanticscholar.org Like DiPT, DOM's effects are primarily mediated through the serotonin system, with less pronounced activity at dopamine receptors compared to other stimulants.

3,4-Methylenedioxymethamphetamine (MDMA) presents a more distinct pharmacological profile. While it can fully substitute for DiPT in drug discrimination studies, indicating some overlap in their subjective effects, its primary mechanism involves potent inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. semanticscholar.org Many tryptamines, including DiPT and DMT, also interact with SERT, though generally with lower affinity than MDMA. nih.govnih.gov This interaction with monoamine transporters is a key feature that distinguishes these tryptamines from LSD and mescaline. nih.govnih.gov In contrast to LSD, tryptamines like DiPT show minimal interaction with adrenergic and dopaminergic receptors. nih.gov

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |

|---|---|---|---|---|

| This compound (DiPT) | 2270 | 910 | 290 | 215 |

| Lysergic acid diethylamide (LSD) | 1.1 - 2.77 | 0.59 - 7.2 | 0.9 - 4.5 | >10000 |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 10700 | 18.4 - 45700 | 16 - 19 | 45700 |

| 3,4-Methylenedioxymethamphetamine (MDMA) | >50000 | 4700 | >10000 | 222 |

Neurobiological Effects and Mechanisms of N,n Diisopropyltryptamine

Auditory Perception Alterations Induced by N,N-Diisopropyltryptamine

Unlike many other tryptamines that primarily affect visual perception, DiPT is recognized for its characteristic distortions of auditory perception researchgate.net. Anecdotal reports and preliminary research indicate that these effects are its most prominent feature psychonautwiki.org.

Pitch Distortion Phenomena

The most frequently reported auditory effect of DiPT is a significant alteration in pitch perception wikipedia.org. Sounds are often perceived as being shifted downwards in pitch wikipedia.orgnih.gov. This pitch shift is not typically linear, meaning the degree of perceived change can vary depending on the original pitch of the sound, which can lead to a disharmonious perception of music wikipedia.org. Some users have described the experience as making voices sound similar to a mistuned single side-band radio signal nih.gov.

At lower levels of effect, the auditory distortions may manifest as phenomena similar to flanging or phase shifting wikipedia.org. As the effects intensify, the downward shift in pitch becomes more pronounced wikipedia.orgeffectindex.com. In some cases, sounds can be followed by continuous reverberations, potentially rendering the original sound unrecognizable effectindex.com. An experiment with individuals possessing perfect pitch was conducted to ascertain if the pitch alteration is a true distortion or a linear shift; the findings suggested no clear correlation between the perceived and actual pitch wikipedia.orgpsychonautwiki.org.

Neurological Research Value of Auditory Effects

The unique, predominantly auditory effects of DiPT present a valuable tool for neurological research, particularly in the study of auditory perception psychonautwiki.org. By selectively altering the perception of pitch without significantly impacting other sensory modalities, DiPT could help researchers investigate the neural pathways and mechanisms underlying the processing of sound frequency. The compound's ability to induce these specific auditory distortions may offer a way to model certain auditory processing disorders and to better understand the neurochemical basis of how the brain interprets and assigns pitch to sounds nih.gov. The primary auditory cortex, located in Heschl's gyri, is the first cortical region to process incoming auditory signals, and the characteristic auditory distortions caused by DiPT suggest a potential influence on this area researchgate.net.

Central Nervous System (CNS) Activity and Neural Correlates

The central nervous system (CNS) activity of DiPT is integral to its psychoactive effects. Like other classic serotonergic psychedelics, its mechanisms are believed to be primarily mediated by its interaction with serotonin (B10506) receptors in the brain nih.govresearchgate.net.

Effects on Brain Regions and Neural Pathways

Studies on related psychedelic compounds offer insights into the potential neural correlates of the DiPT experience. Research using fMRI with psilocybin, for example, has shown decreased activity and connectivity in key brain connector hubs like the medial prefrontal cortex (mPFC) and the posterior cingulate cortex (PCC) pnas.org. These hubs are central to the default mode network (DMN), which is active during self-referential thought. The disruption of this network is thought to underlie the altered states of consciousness induced by psychedelics. While specific neuroimaging studies on DiPT are limited, it is plausible that it engages similar neural circuits, albeit with a functional outcome that is predominantly auditory rather than visual. The auditory cortex, in particular, is a region of interest for future investigation into the specific effects of DiPT mdpi.com. Studies with the related compound N,N-dipropyltryptamine (DPT) in vitro have shown alterations in the information-processing dynamics of cortical neural circuits, including changes in connectivity patterns that suggest a shift in the balance between integration and segregation of neural activity arxiv.orgnih.govnsf.gov.

Neurochemical Modulation (e.g., Dopamine (B1211576), Serotonin, Glutamate (B1630785) Release)

The primary pharmacological action of DiPT is believed to be its agonist activity at serotonin 5-HT2A receptors, a common mechanism among tryptamine (B22526) hallucinogens wikipedia.orgresearchgate.net. It also binds to other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C wikipedia.org. The discriminative stimulus effects of DiPT in animal models are partially blocked by 5-HT2A and 5-HT2C receptor antagonists, indicating the involvement of both receptor subtypes in its subjective effects wikipedia.org.

The interaction with the serotonergic system can, in turn, modulate other neurotransmitter systems. For instance, the related compound 5-MeO-DIPT has been shown to increase the release of dopamine, serotonin, and glutamate in various brain regions of rats nih.govnih.gov. Specifically, it can influence dopamine release in the striatum, nucleus accumbens, and frontal cortex, and glutamate release in the nucleus accumbens and frontal cortex nih.govnih.gov. While direct studies on DiPT's effects on neurotransmitter release are less common, it is likely that it shares some of these modulatory properties due to its structural and pharmacological similarities with other tryptamines.

Neuroinflammation and this compound Derivatives

While direct research on the effects of this compound on neuroinflammation is not extensively documented, a growing body of evidence suggests that related tryptamine derivatives possess significant anti-inflammatory and immunomodulatory properties. mdpi.comwalshmedicalmedia.com Neuroinflammation is a key factor in the pathology of numerous psychiatric and neurodegenerative disorders. nih.gov Psychedelic compounds, particularly other tryptamines like DMT, have been shown to modulate inflammatory processes, primarily through their interaction with the serotonergic system, especially the 5-HT2A receptor. nih.govmdpi.com

Studies on the tryptamine derivative DMT have demonstrated potent neuroprotective effects in preclinical models of stroke, which are mediated in part by a reduction in neuroinflammation. nih.govnih.gov In a rat model of stroke, DMT administration was shown to reduce cerebral edema, stabilize the blood-brain barrier, and suppress the release of proinflammatory cytokines and chemokines. nih.govnih.gov This anti-inflammatory action appears to be mediated by the sigma-1 receptor, as DMT was found to reduce microglial activation through this pathway. nih.govnih.gov Microglia, the primary immune cells of the brain, are central to the neuroinflammatory response, and their modulation by tryptamines represents a key therapeutic mechanism. nih.govseiservices.com

The anti-inflammatory effects of tryptamines are not limited to the central nervous system. Research indicates that these compounds can modulate the production of inflammatory signaling molecules in both brain endothelial cells and peripheral immune cells. nih.govnih.gov For example, DMT has been shown to decrease levels of proinflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10. researchgate.netresearchgate.net This shift towards an anti-inflammatory state highlights the therapeutic potential of tryptamine derivatives in conditions with an inflammatory component. mdpi.comnih.gov These findings suggest that psychedelics can regulate microglial activity and affect critical signaling pathways involved in inflammation, such as the NF-κB pathway. nih.govmdpi.com

| Tryptamine Derivative | Model/System | Observed Anti-Inflammatory/Neuroprotective Effect | Mediating Receptor/Pathway | Reference |

|---|---|---|---|---|

| N,N-Dimethyltryptamine (DMT) | Rat Stroke Model | Reduced cerebral edema, stabilized blood-brain barrier, reduced microglial activation | Sigma-1 Receptor | nih.govnih.gov |

| N,N-Dimethyltryptamine (DMT) | Brain Endothelial & Peripheral Immune Cells | Suppressed release of proinflammatory cytokines and chemokines | Sigma-1 Receptor | nih.govnih.gov |

| N,N-Dimethyltryptamine (DMT) | Neuroinflammation Models | Decreased IL-1β, IL-6, TNF-α; Increased IL-10 | Not specified | researchgate.net |

| General Psychedelics (including tryptamines) | Cell and Animal Models | Downregulation of NF-κB signaling and TNF-α production; modulation of microglial activity | 5-HT2A Receptor | nih.govmdpi.com |

Metabolism and Pharmacokinetics of N,n Diisopropyltryptamine

Metabolic Pathways of Tryptamine (B22526) Derivatives (General Principles)

The metabolism of tryptamines generally follows a two-phase process common to many xenobiotics. Phase I reactions introduce or expose functional groups, which then serve as sites for Phase II conjugation reactions.

Phase I metabolism involves several key oxidative reactions that chemically alter the tryptamine structure. For tryptamine derivatives, these reactions are crucial in initiating the breakdown of the parent compound.

Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the indole (B1671886) ring of the tryptamine. For instance, in the metabolism of 5-MeO-DIPT, hydroxylation at the 6-position of the aromatic ring has been observed, leading to the formation of 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) nih.gov.

N-Dealkylation: This process involves the removal of alkyl groups from the nitrogen atom of the aminoethyl side chain. In studies of 5-MeO-DIPT, N-deisopropylation is a significant metabolic pathway, resulting in the formation of the secondary amine 5-methoxy-N-isopropyltryptamine (5-MeO-IPT) nih.govnih.gov. Metabolism of 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) also shows N-deisopropylation following initial ester hydrolysis mdpi.com.

O-Demethylation: For methoxy-substituted tryptamines, the removal of the methyl group from the oxygen atom is a common metabolic route. The O-demethylation of 5-MeO-DIPT yields 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), which is often a major metabolite nih.govnih.govresearchgate.net.

Oxidative Deamination: This is a primary catabolic pathway for endogenous and exogenous tryptamines, catalyzed by monoamine oxidases (MAO). The reaction removes the amine group from the side chain, converting it first to an aldehyde (e.g., indole-3-acetaldehyde from tryptamine) and then often to a carboxylic acid (e.g., indole-3-acetic acid) wikipedia.orgwikipedia.org. The oxidative deamination of 5-MeO-DIPT leads to the formation of 5-methoxyindole-3-acetic acid (5-MeO-IAA) researchgate.netresearchgate.net.

N'-Oxidation: This reaction involves the oxidation of the nitrogen atom in the side chain to form an N-oxide metabolite. While not detected in human studies of 5-MeO-DIPT, N-oxides have been identified as metabolites for other tryptamines and are considered a potential pathway psychedelicalpha.comnih.govproquest.com. For example, 4-OH-DiPT-N-oxide is a suggested biomarker for 4-AcO-DiPT consumption mdpi.comproquest.com.

Following Phase I reactions, the modified tryptamines or their metabolites undergo conjugation with endogenous molecules to increase their water solubility and facilitate renal excretion.

Glucuronidation: Metabolites with hydroxyl groups, such as 5-OH-DIPT, can be conjugated with glucuronic acid. The formation of 5-OH-DIPT-glucuronide has been identified in the metabolism of 5-MeO-DIPT nih.gov. Glucuronidation is also a noted pathway for metabolites of 4-AcO-DiPT mdpi.comproquest.com.

Sulfation: Similar to glucuronidation, sulfation involves the conjugation of a sulfonate group to a hydroxylated metabolite. The sulfate (B86663) conjugate of 5-OH-DIPT is a known Phase II metabolite of 5-MeO-DIPT nih.gov. Sulfation is also observed in the metabolism of 4-AcO-DiPT, forming 4-OH-iPT-sulfate proquest.com.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in Phase I metabolism of tryptamines nih.gov. Different CYP isozymes exhibit specificity for various reactions.

CYP2D6: This enzyme is the major contributor to the O-demethylation of 5-MeO-DIPT nih.gov. It also shows some activity in N-dealkylation nih.gov.

CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4: These enzymes are primarily involved in the N-deisopropylation of 5-MeO-DIPT nih.govnih.gov. Studies have shown that CYP1A2, CYP2C8, and CYP3A4 are the major enzymes responsible for this reaction in the human liver nih.gov. Many tryptamine derivatives have been shown to inhibit various CYP enzymes, which could lead to clinically relevant drug interactions nih.govcore.ac.ukresearchgate.net.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the oxidative deamination of tryptamines wikipedia.org. Tryptamine itself is a substrate for both forms of the enzyme in various human tissues, including the brain, liver, and kidney nih.gov. MAO-A is primarily responsible for the conversion of tryptamine to indole-3-acetaldehyde nih.gov. The rapid metabolism of many tryptamines by MAO necessitates alternative routes of administration or co-administration with an MAO inhibitor (MAOI) for oral activity wikipedia.orgwikipedia.org.

In Vivo and In Vitro Metabolism Studies Relevant to N,N-Diisopropyltryptamine (e.g., 5-MeO-DIPT)

Due to the lack of specific metabolic data for this compound, studies on the structurally similar compound 5-MeO-DIPT provide the most relevant insights into its likely metabolic fate.

In Vitro Studies: Experiments using human liver microsomes have elucidated the primary oxidative metabolic pathways for 5-MeO-DIPT. The main reactions were identified as O-demethylation to 5-OH-DIPT and N-deisopropylation to 5-MeO-IPT nih.gov. Kinetic studies revealed that CYP2D6 is the principal enzyme for O-demethylation, while multiple CYP enzymes (CYP1A2, CYP2C8, CYP2C19, CYP3A4) contribute to N-deisopropylation nih.gov.

In Vivo Studies: Analysis of urine samples from individuals who consumed 5-MeO-DIPT has confirmed the major metabolic pathways observed in vitro. The primary urinary metabolites identified were 5-OH-DIPT and 6-OH-5-MeO-DIPT, along with their glucuronide and sulfate conjugates, and the N-dealkylated metabolite 5-MeO-NIPT nih.gov. The parent drug, 5-MeO-DIPT, was also detectable in urine up to 35 hours after administration nih.gov. In rats, 5-OH-DIPT was found to be the main metabolite, accounting for a significant percentage of the administered dose, with other metabolites including 5-hydroxy-N-isopropyltryptamine and 5-methoxyindole-3-acetic acid also identified researchgate.netresearchgate.net.

Based on these findings for 5-MeO-DIPT and other related tryptamines like 4-AcO-DiPT, the predicted metabolic pathways for this compound would likely include:

Hydroxylation at various positions on the indole ring.

N-deisopropylation to form N-isopropyltryptamine (IPT).

N'-Oxidation to form this compound-N'-oxide.

Oxidative deamination via MAO to form indole-3-acetic acid.

Subsequent Phase II conjugation (glucuronidation and sulfation) of hydroxylated metabolites.

| Metabolite | Metabolic Pathway | Enzymes Involved (Primarily) | Reference |

|---|---|---|---|

| 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) | O-Demethylation | CYP2D6 | nih.govnih.gov |

| 5-methoxy-N-isopropyltryptamine (5-MeO-IPT) | N-Deisopropylation | CYP1A2, CYP2C8, CYP3A4, CYP2C19 | nih.govnih.gov |

| 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) | Hydroxylation | CYP Enzymes | nih.gov |

| 5-OH-DIPT-glucuronide | Glucuronidation (Phase II) | UGTs | nih.gov |

| 5-OH-DIPT-sulfate | Sulfation (Phase II) | SULTs | nih.gov |

Detection of this compound and Metabolites in Biological Samples

The detection of this compound and its anticipated metabolites in biological matrices such as urine, blood, and tissue samples is crucial for forensic and clinical toxicology. Analytical methods developed for other tryptamines, particularly 5-MeO-DIPT, are directly applicable.

Toxicological Considerations of N,n Diisopropyltryptamine

Current Status of N,N-Diisopropyltryptamine Toxicity Data

The physiological and toxicological properties of this compound (DiPT) have not been extensively reported in scientific literature. caymanchem.com Much of the understanding of tryptamines as a class comes from studies of more prevalent analogues, leaving DiPT itself relatively uncharacterized. nih.gov While it is known as a synthetic hallucinogen and a derivative of the amino acid tryptophan, comprehensive toxicological data remains scarce. acs.org Its 5-methoxy derivative, 5-MeO-DIPT, is more widely studied, but direct toxicological comparisons are limited by the lack of specific research on DiPT. caymanchem.com There is currently no established consensus or detailed report on the physical or psychological dependence liability of DiPT in scientific and medical literature. psychedelicalpha.com

Comparative Toxicological Profiles with Related Tryptamines (e.g., 5-MeO-DIPT)

Due to the limited data on DiPT, a comparative approach with the structurally related and more thoroughly researched compound, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), is necessary to infer potential toxicological characteristics. 5-MeO-DIPT is a psychoactive tryptamine (B22526) derivative that has been the subject of several toxicological studies. nih.gov

Research into the neurotoxic effects of 5-MeO-DIPT has provided specific insights into its impact on the mammalian brain, particularly in rat models. Studies have demonstrated that 5-MeO-DIPT can significantly alter neurotransmitter systems. nih.gov It has been shown to increase extracellular levels of dopamine (B1211576), serotonin (B10506), and glutamate (B1630785) in various brain regions, including the striatum, nucleus accumbens, and frontal cortex. nih.govnih.gov

Table 1: Summary of Neurotoxicological Findings for 5-MeO-DIPT in Rats

| Finding | Effect Observed | Brain Regions Affected |

|---|---|---|

| Neurotransmitter Levels | Increased extracellular Dopamine, Serotonin, and Glutamate | Striatum, Nucleus Accumbens, Frontal Cortex |

| Dopamine System | Decrease in tissue content of Dopamine and its metabolites (DOPAC, HVA) | Not specified |

Source: Neurotoxicity Research, 2016

A significant finding in the toxicological profile of 5-MeO-DIPT is its capacity to induce oxidative DNA damage. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, which can lead to damage of cellular structures like DNA. mdpi.comresearchgate.net

Studies utilizing the comet assay on rat models have shown that 5-MeO-DIPT administration leads to DNA single and double-strand breaks in the cortex. nih.gov This damage was found to be progressive and persisted for up to 60 days after treatment, indicating a lasting genotoxic effect. nih.govnih.gov The mechanism is thought to be related to oxidative stress, potentially induced by the excessive release of dopamine and glutamate, which leads to the formation of reactive oxygen and nitrogen species that can damage DNA. nih.gov This was the first study to demonstrate a genotoxic effect of a tryptamine hallucinogen. nih.gov Analogous research specifically investigating whether this compound causes oxidative DNA damage has not been published.

Table 2: Research Findings on Oxidative DNA Damage by 5-MeO-DIPT

| Parameter | Observation | Methodology |

|---|---|---|

| DNA Integrity | Presence of single and double-strand breaks | Comet Assay |

| Location of Damage | Rat Cortex | In vivo animal study |

| Duration of Effect | Damage persisted up to 60 days post-administration | Time-course analysis |

Source: Neurotoxicity Research, 2016

Limitations and Gaps in this compound Toxicology Research

The most significant limitation in understanding the toxicology of this compound is the profound lack of empirical data. caymanchem.com While its chemical relative, 5-MeO-DIPT, has been the subject of neurotoxicity and genotoxicity studies, DiPT's physiological and toxicological properties remain largely unexplored. caymanchem.com

Key gaps in the research include:

Lack of Neurotoxicity Studies: There is an absence of published research investigating DiPT's effects on neurotransmitter systems, neuronal integrity, or its potential to induce long-term neurochemical changes. caymanchem.comnih.gov

Absence of Genotoxicity Data: No studies are available that examine the potential for DiPT to cause oxidative DNA damage, mutations, or other forms of genotoxicity. caymanchem.com

Limited Pharmacological Profile: While the discriminative stimulus effects of DiPT have been compared to other hallucinogens in rats, a comprehensive pharmacological and toxicological profile is missing. nih.gov

Dependence Liability: The potential for DiPT to produce physiological or psychological dependence has not been formally studied or reported in scientific literature. psychedelicalpha.com

Research Applications and Potential of N,n Diisopropyltryptamine

Utility in Auditory Neuroscience Research

The primary research application of N,N-Diisopropyltryptamine lies in the field of auditory neuroscience. Unlike other serotonergic hallucinogens such as LSD or psilocybin, which are known for their profound visual effects, DiPT is notable for producing significant auditory distortions. nih.govnih.govresearchgate.netsigmaaldrich.com This unique property makes it a valuable pharmacological tool for investigating the neurobiological underpinnings of auditory perception and processing.

Researchers have utilized DiPT to explore the mechanisms in the brain that govern the perception of pitch and tone. The subjective experiences reported, such as a downward shift in perceived pitch, offer a window into how the brain interprets and constructs our auditory reality. By studying the effects of DiPT, scientists aim to understand the specific neural circuits and receptor interactions involved in hearing. mackfinkel.com Animal studies have shown that rodents can be trained to distinguish DiPT from other hallucinogens, suggesting a unique stimulus effect. Furthermore, mice under the influence of DiPT have demonstrated a reduced ability to learn to recognize tones, which may be an objective correlate of the pitch distortion experienced by humans. mackfinkel.com The study of DiPT could also provide insights into conditions such as tone deafness (dysmelodia), which affects a small percentage of the population. mackfinkel.com

This compound as a Research Chemical and Tool for Studying Psychedelics

As a research chemical, this compound serves as a valuable tool for studying the broader class of psychedelic compounds. caymanchem.com Its structural relationship to other tryptamines like N,N-Dimethyltryptamine (DMT), a classic hallucinogen known for producing intense visual experiences, allows for comparative studies to dissect the structure-activity relationships that determine the qualitative effects of these molecules. nih.govwikipedia.org

Drug discrimination studies in animals are a key methodology in this area. In these studies, animals are trained to recognize the subjective effects of a specific drug. Research has shown that other hallucinogens, such as LSD and DOM, can fully substitute for the discriminative stimulus effects of DiPT in trained rats, indicating a shared mechanism of action, likely involving the serotonin (B10506) 5-HT2A receptor. nih.govnih.govresearchgate.net However, DMT only partially substitutes for DiPT, suggesting that while their effects are similar, there are also distinct differences in their subjective effects. nih.govnih.govresearchgate.net These studies help to classify new psychoactive substances and to understand the nuances of how different psychedelics produce their unique effects. The discriminative stimulus effects of DiPT are similar to a number of synthetic hallucinogens but not to psychostimulants like methamphetamine. nih.govresearchgate.net

Broader Therapeutic Potential of Tryptamine (B22526) Derivatives in Neurological and Psychiatric Disorders

The broader family of tryptamine derivatives, to which this compound belongs, is the subject of extensive research for its therapeutic potential in a range of neurological and psychiatric disorders. open-foundation.orgwalshmedicalmedia.com

There is growing interest in the potential of tryptamine derivatives to treat neurodegenerative diseases like Alzheimer's and Parkinson's. frontiersin.org One of the key pathological features of these diseases is neuroinflammation, and various tryptamine analogs have demonstrated anti-neuroinflammatory properties. nih.gov For instance, N-salicyloyl tryptamine derivatives have been synthesized and shown to possess neuroprotective effects. nih.gov One such derivative, L7, was found to improve cognitive impairment and reduce the deposition of Aβ plaques in the brain in an animal model of Alzheimer's disease. nih.gov Another compound, LZWL02003, has shown promise in protecting neurons from damage and improving cognitive and motor function in a rat model of Parkinson's disease. nih.gov The therapeutic strategy often involves designing multi-target-directed ligands (MTDLs) that can address several of the pathological pathways involved in these complex diseases. frontiersin.orgnih.gov For example, some tryptamine derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the progression of Alzheimer's disease. nih.gov A substance that inhibits the enzyme tryptophan-dioxygenase (TDO) has been shown to reduce the creation of toxic waste products in the brain of mice, with potential applications for Parkinson's, Alzheimer's, and Huntington's disease. uu.nl

Tryptamine derivatives, particularly psychedelics like psilocybin (which is metabolized to psilocin, a tryptamine), are being actively investigated for their potential to treat mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). nih.govresearchgate.net The FDA has granted "breakthrough therapy designation" to psilocybin for treatment-resistant depression and major depressive disorder. nih.gov Clinical trials have shown that a single administration of psilocybin, in combination with psychological support, can lead to rapid and sustained reductions in depressive symptoms. nih.gov The therapeutic effects are thought to be mediated by the ability of these compounds to induce profound changes in perception, cognition, and mood, which can lead to lasting psychological insights and emotional breakthroughs. researchgate.net A series of tryptamine derivatives have been synthesized and shown to have antidepressant and anxiolytic potential in in vivo studies. researchgate.net

The therapeutic effects of many tryptamine derivatives are believed to be mediated primarily through their action as agonists at the serotonin 2A (5-HT2A) receptor. acs.orgacs.org Activation of this receptor is thought to be responsible for the hallucinogenic effects of these compounds and is also implicated in their antidepressant and anxiolytic properties. acs.orgacs.org However, research is ongoing to develop non-hallucinogenic 5-HT2A agonists that may retain the therapeutic benefits without the psychoactive effects. open-foundation.orgnih.gov

In addition to 5-HT2A agonism, the modulation of neuroinflammation is another important mechanism of therapeutic action for some tryptamine derivatives. nih.govmdpi.com Neuroinflammation is a key factor in the development of both neurodegenerative and psychiatric disorders. nih.govnih.gov Tryptamine derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, the primary immune cells of the brain. nih.govresearchgate.net This anti-inflammatory action can help to protect neurons from damage and may contribute to the therapeutic effects of these compounds in a variety of brain disorders. The neuroprotective effects of some N-salicyloyl tryptamine derivatives are thought to be exerted by intervening in Aβ-induced pyroptosis and ameliorating neuronal apoptosis. nih.gov

Development of this compound Prodrugs and Analogs for Research

To improve the therapeutic potential and research utility of this compound and related compounds, scientists are developing prodrugs and analogs. nih.govtaylorfrancis.comresearchgate.net A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve the bioavailability, duration of action, and safety profile of a drug.

A recent study described the preclinical characterization of RE104, a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). nih.gov 4-OH-DiPT is structurally similar to psilocin but is reported to have a shorter duration of psychedelic effects. nih.gov RE104 is designed to be rapidly cleaved in the body to release the active 4-OH-DiPT. In preclinical studies, RE104 demonstrated antidepressant-like effects in a forced swim test in rats. nih.gov This research suggests that prodrug strategies can be effectively applied to tryptamines to create compounds with potentially improved therapeutic properties. nih.gov

Future Directions in N,n Diisopropyltryptamine Research

Elucidating Underexplored Pharmacological Mechanisms

While the primary pharmacological activity of many psychedelic tryptamines is attributed to their interaction with the serotonin (B10506) 5-HT2A receptor, the full mechanistic picture for N,N-Diisopropyltryptamine remains incomplete. Preliminary evidence suggests that its unique auditory effects may arise from a more complex receptor interaction profile.

Future research should prioritize a comprehensive characterization of DiPT's binding affinities and functional activities at a wide array of neuroreceptors. Studies have indicated that while the 5-HT2A receptor is involved in the effects of DiPT, it may not be the sole or even primary mediator of its distinct psychoactive properties. For instance, research has shown that the 5-HT2A inverse agonist MDL100907 only partially blocks the discriminative stimulus effects of DiPT in rats, suggesting the involvement of other receptor systems nih.gov.

Table 1: Investigated Receptor Interactions of this compound

| Receptor | Interaction Type | Implication for Future Research |

| 5-HT2A | Partial Agonism | Investigate the role of functional selectivity in producing auditory versus visual effects. |

| 5-HT2C | Full Agonism (low potency) | Elucidate the contribution of 5-HT2C activation to the unique auditory distortions. |

| mGlu2 | Modulatory Role | Explore the potential for allosteric modulation and its impact on the primary effects of DiPT. |

Advanced Neuroimaging Studies of this compound Effects

To date, there is a notable absence of advanced neuroimaging studies, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), specifically investigating the effects of this compound in humans. This represents a significant gap in our understanding of how this compound alters brain function to produce its characteristic auditory distortions.

Future research employing these techniques is crucial. Drawing parallels from fMRI studies on the related tryptamine (B22526) DMT, which have revealed significant alterations in brain connectivity and network dynamics, similar investigations with DiPT could be highly informative pnas.orgnih.gov. For instance, studies on DMT have shown increased global functional connectivity and a disintegration of resting-state networks, which correlate with the subjective intensity of the psychedelic experience pnas.orgnih.gov.

Neuroimaging studies of DiPT could focus on the auditory cortex and its connectivity with other brain regions involved in sensory processing and integration. It would be of particular interest to examine whether DiPT selectively modulates activity and connectivity within the auditory system or if its effects are more widespread. Comparing the neural correlates of DiPT's auditory effects with the visual effects of DMT could provide valuable insights into the neural basis of sensory perception and the mechanisms by which different tryptamines produce distinct sensory experiences.

Comprehensive Toxicological and Long-Term Effects Research

The toxicological profile and long-term effects of this compound are currently poorly understood. While there is a lack of specific studies on DiPT, research on the related compound 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) has raised some potential concerns. Studies in rats have shown that 5-MeO-DIPT can be neurotoxic, causing DNA damage that persists long after administration nih.gov. Furthermore, adolescent exposure to 5-MeO-DIPT has been linked to long-lasting behavioral changes, including impaired long-term memory and cognitive flexibility in adulthood nih.govresearchgate.net.

Given the structural similarity between DiPT and 5-MeO-DIPT, it is imperative that future research includes comprehensive toxicological assessments of DiPT. This should involve both in vitro and in vivo studies to determine its potential for neurotoxicity, cytotoxicity, and genotoxicity. Long-term observational studies in controlled settings could also provide valuable data on the potential for lasting psychological or physiological effects following use. Understanding the safety profile of DiPT is a critical prerequisite for any potential future research into its therapeutic or scientific applications.

Development of Standardized Analytical Reference Methods

The emergence of new psychoactive substances, including various tryptamine derivatives, necessitates the development of standardized and validated analytical methods for their detection and quantification. While methods such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and thin-layer chromatography (TLC) have been used for the analysis of tryptamines, there is a need for the development and dissemination of certified analytical reference standards for this compound researchgate.netojp.govmaps.org.

The availability of such standards is crucial for forensic laboratories, clinical toxicology, and research institutions to ensure the accuracy and reliability of their findings. A monograph for DiPT from the Drug Enforcement Administration (DEA) provides essential chemical and physical data that can serve as a foundation for the development of these standards swgdrug.org. Future efforts should focus on creating and distributing well-characterized reference materials, along with validated analytical protocols, to support the scientific and forensic communities in accurately identifying and quantifying DiPT in various matrices.

Table 2: Analytical Techniques for the Identification of Tryptamines

| Analytical Technique | Application in DiPT Analysis | Future Development Needs |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in seized materials and biological samples. | Development of standardized fragmentation libraries for DiPT and its metabolites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity detection in biological fluids like urine and blood. | Validation of quantitative methods for clinical and forensic toxicology. |

| Thin-Layer Chromatography (TLC) | Screening and preliminary identification. | Creation of reference chromatograms for DiPT under standardized conditions. |

Exploration of this compound's Role in Specific Neurological Processes Beyond Auditory Perception

While this compound is renowned for its unique effects on the auditory system, its impact on other neurological processes remains largely unexplored. Preliminary research in animal models suggests that DiPT's effects are not exclusively auditory. For instance, DiPT has been shown to induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects that is primarily mediated by the 5-HT2A receptor nih.gov. This indicates that DiPT shares some common mechanisms with visually-acting psychedelics.

Furthermore, a study investigating the effects of DiPT on the acoustic startle reflex in rats found that it prevented habituation, potentially due to altered frequency perception researchgate.net. Interestingly, this study also noted that DiPT-treated subjects had significantly lower startle magnitudes, an effect that may be linked to the Imidazoline 1 receptor, suggesting a novel avenue for pharmacological investigation researchgate.net. The structurally similar compound N,N-dipropyltryptamine (DPT) has been shown to alter information-processing dynamics in cortical neural circuits in vitro, suggesting that DiPT may also have broader effects on cortical processing arxiv.org.

Future research should aim to dissect these non-auditory effects. Investigating the impact of DiPT on visual and somatosensory processing could reveal whether its sensory-modulating properties are specific to the auditory domain or if it has a more generalized effect on sensory integration. Exploring its activity at receptors beyond the classic serotonergic targets, such as the Imidazoline 1 receptor, could uncover novel mechanisms of action and further differentiate it from other tryptamines.

Q & A

Q. How is DiPT synthesized and characterized in laboratory settings?

DiPT is synthesized via reductive amination of tryptamine with isopropyl bromide or analogous alkylation methods, as described in Shulgin’s original protocol . Key characterization steps include:

Q. What are the primary pharmacological effects of DiPT, and how are they measured in preclinical studies?

DiPT’s hallmark effect is nonlinear auditory pitch distortion , where perceived sounds lower in pitch asymmetrically across frequencies . Secondary effects include mild euphoria, nausea, and dizziness . Methodologies for evaluation:

- Animal Models : Auditory brainstem response (ABR) tests in rodents to quantify pitch perception changes .

- Human Trials : Double-blind, placebo-controlled studies with standardized psychoacoustic tests (e.g., frequency discrimination tasks) .

- Behavioral Metrics : Subjective effect scales (e.g., Altered States of Consciousness Rating Scale) to quantify nausea and dizziness .

Q. What is known about DiPT’s pharmacokinetics and metabolic pathways?

Limited data exist, but preliminary findings suggest:

- Oral Bioavailability : ~60–70% in humans, with peak effects at 60–90 minutes .

- Metabolism : Likely hepatic oxidation via CYP2D6 and CYP3A4, inferred from structural analogs like 5-MeO-DiPT .

- Excretion : Urinary metabolites include hydroxylated and glucuronidated derivatives; detection requires LC-MS/MS due to low parent compound concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in subjective effect reports (e.g., nausea vs. euphoria)?

Contradictions arise from dose-dependent responses and individual variability in metabolism. Mitigation strategies:

- Dose-Response Curves : Systematically test thresholds for adverse effects (e.g., emesis in rodent models) versus psychoactive outcomes .

- Pharmacogenomic Analysis : Screen for CYP2D6 polymorphisms that may alter metabolic efficiency .

- Environmental Controls : Standardize auditory stimuli (e.g., white noise vs. harmonic tones) to isolate perceptual effects .

Q. What experimental designs are optimal for studying DiPT’s nonlinear auditory distortions?

Proposed approaches:

- Psychoacoustic Testing : Use frequency sweeps and harmonic complexes to map pitch-shift patterns in human volunteers .

- Neuroimaging : fMRI or EEG to correlate auditory cortex activity with perceived distortions .

- Receptor Knockout Models : Employ 5-HT2A/2C receptor knockout mice to dissect serotonergic contributions to auditory effects .

Q. How does DiPT’s receptor interaction profile compare to other tryptamines?

DiPT shows weak affinity for 5-HT1A/2A receptors compared to analogs like DMT or psilocybin, suggesting a unique mechanism . Key methods:

- Radioligand Binding Assays : Compare Ki values at serotonin, dopamine, and sigma receptors .

- Functional Selectivity Studies : Measure G-protein coupling efficiency via BRET/TR-FRET assays .

Data Contradiction Analysis

Q. Why do receptor binding studies conflict with behavioral observations of DiPT’s effects?

Discrepancies may arise from:

- Allosteric Modulation : DiPT might act as a biased agonist or modulate non-canonical pathways (e.g., β-arrestin signaling) .

- Off-Target Effects : Untested interactions with ionotropic receptors (e.g., NMDA) or auditory pathway-specific targets .

- Species Differences : Rodent 5-HT2A receptors may not fully replicate human responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.